1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound combines a piperazine moiety with a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole group is particularly notable for its potential in drug discovery due to its ability to interact with various biological targets.
The compound is synthesized through various chemical methods that involve the formation of the oxadiazole ring and subsequent attachment to the piperazine structure. Research indicates that derivatives of oxadiazoles have been explored for their pharmacological properties, making them significant in medicinal chemistry .
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride can be classified as:
The synthesis of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride typically involves several steps:
The synthesis may utilize microwave-assisted techniques to enhance reaction rates and yields while minimizing the use of hazardous solvents. The purification of intermediates and final products typically involves column chromatography or recrystallization methods .
The molecular structure of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride features:
The compound's structural formula can be represented as follows:
This indicates that it contains four nitrogen atoms and one oxygen atom in addition to carbon and hydrogen.
The primary reactions involving 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride include:
The reactivity profile can be influenced by substituents on both the piperazine and oxadiazole rings, affecting binding affinity and specificity toward biological targets.
The mechanism of action for 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride is not fully elucidated but is likely related to its interaction with specific receptors or enzymes in biological systems.
Data suggests that compounds with oxadiazole moieties can exhibit a range of biological activities including anti-inflammatory and anti-cancer effects . The exact binding sites and interactions would require further investigation through biochemical assays and molecular modeling studies.
Additional properties such as melting point, boiling point, and stability under various conditions are essential for practical applications but require empirical data from experimental studies.
1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride has potential applications in:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century due to stability concerns. The 1960s marked a pivotal shift with the introduction of Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This breakthrough demonstrated the scaffold's biological relevance and spurred further medicinal chemistry exploration [1]. Over the past four decades, extensive research has revealed the remarkable pharmacological versatility of 1,2,4-oxadiazoles, with derivatives exhibiting anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. Notably, the 21st century witnessed accelerated development, exemplified by FDA-approved drugs like Prenoxdiazine (cough suppressant), Fasiplon (anxiolytic), Pleconaril (antiviral), and Ataluren (treatment for Duchenne muscular dystrophy) [1].
A significant milestone was the 2011 discovery of Phidianidine A and B, the first naturally occurring 1,2,4-oxadiazoles isolated from the sea slug Phidiana militaris. These indole alkaloids demonstrated potent in vitro cytotoxic activity against mammalian cell lines (C6, HeLa, CaCo-2) and selective agonism at protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), further validating the scaffold's drug potential [1]. The period 2000–2020 saw a doubling in research output focused on 1,2,4-oxadiazole biological applications, driven by advances in synthetic methodologies and mechanistic understanding.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First commercial drug |
1980s | Prenoxdiazine | Cough suppressant | Improved safety profile |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2000s | Pleconaril | Antiviral (Picornavirus) | Broad-spectrum activity |
2010s | Ataluren | Duchenne Muscular Dystrophy | Nonsense mutation readthrough |
2011 | Phidianidine A/B | Cytotoxic/Receptor agonist | First natural 1,2,4-oxadiazoles |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its comparable electronic distribution, hydrogen-bonding capacity, and spatial geometry. This substitution strategy addresses critical limitations of traditional carbonyl groups, particularly their susceptibility to enzymatic hydrolysis by esterases and proteases, which can compromise metabolic stability and oral bioavailability [1]. The oxadiazole's nitrogen-oxygen configuration creates a dipole moment (~3.4 Debye) that facilitates π-π stacking interactions with aromatic residues in target proteins and enhances binding affinity through complementary polar contacts [1] [7].
X-ray crystallographic studies reveal that the 1,2,4-oxadiazole's O1 and N4 atoms effectively mimic the carbonyl oxygen and amide nitrogen, respectively, enabling conserved interactions within enzyme active sites. This isosteric equivalence is exemplified in protease inhibitors where oxadiazoles maintain hydrogen-bonding networks critical for transition-state stabilization. Furthermore, the scaffold's moderate lipophilicity (calculated log P ~1.5-2.5 for 3,5-disubstituted derivatives) optimally balances membrane permeability and aqueous solubility, addressing a key challenge in CNS drug design [1]. The metabolic resistance stems from the heterocycle's aromatic character, which impedes oxidative degradation pathways that rapidly clear aliphatic esters.
Piperazine represents a ubiquitous pharmacophore in CNS and antimicrobial agents due to its favorable physicochemical properties and versatile recognition capabilities. As a saturated diazine, piperazine adopts chair conformations that position its two nitrogen atoms for optimal interactions with biological targets. The protonatable nitrogens (pKa ~9.5 and ~5.5 for tertiary amines) facilitate salt bridge formation with aspartate/glutamate residues in receptors and ion channels, while the scaffold itself provides a stable platform for substituent display [5] [6].
In neurological therapeutics, piperazine derivatives demonstrate high blood-brain barrier permeability due to moderate molecular weight (<450 Da) and balanced lipophilicity (log P 2-4). This enables activity against diverse CNS targets:
In antimicrobial applications, the piperazine moiety enhances solubility and target engagement through cation-π interactions and hydrogen bonding. Fluoroquinolones like Ciprofloxacin leverage piperazine's DNA gyrase binding capabilities, while newer benzothiazole-piperazine hybrids show potent activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) [9]. The motif's conformational flexibility allows adaptation to mutation-induced binding site changes, partially countering resistance mechanisms.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8